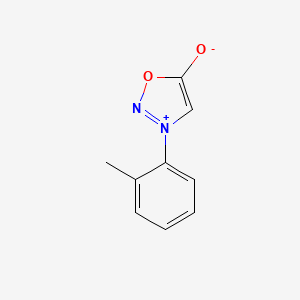
N-(o-Tolyl)-sydnon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(o-Tolyl)-sydnon: is an organic compound that belongs to the sydnone class of mesoionic heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(o-Tolyl)-sydnon typically involves the reaction of o-toluidine with nitrous acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the sydnone derivative. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium intermediate and using an aqueous medium to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for the purification and isolation of the final product, ensuring high yield and purity. Techniques such as crystallization and recrystallization are commonly employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: N-(o-Tolyl)-sydnon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the sydnone ring into more stable amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sydnone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sydnone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(o-Tolyl)-sydnon is used as a building block in organic synthesis due to its versatile reactivity. It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets in novel ways.
Medicine: Research has explored the use of this compound in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the production of various chemical intermediates.
Wirkmechanismus
The mechanism of action of N-(o-Tolyl)-sydnon involves its interaction with molecular targets through its mesoionic structure. The sydnone ring can participate in electron transfer processes, making it a potential candidate for redox reactions in biological systems. The compound’s ability to form stable intermediates allows it to modulate various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(p-Tolyl)-sydnon
- N-(m-Tolyl)-sydnon
- N-Phenyl-sydnon
Comparison: N-(o-Tolyl)-sydnon is unique due to the ortho-substitution on the aromatic ring, which influences its electronic properties and reactivity
Eigenschaften
CAS-Nummer |
3483-18-9 |
|---|---|
Molekularformel |
C9H8N2O2 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
3-(2-methylphenyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C9H8N2O2/c1-7-4-2-3-5-8(7)11-6-9(12)13-10-11/h2-6H,1H3 |
InChI-Schlüssel |
BPBGWPOHEYHTJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1[N+]2=NOC(=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


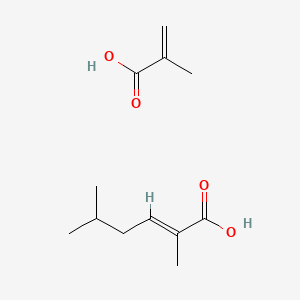
![2-[(4-Methylphenoxy)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166272.png)

![3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14166285.png)
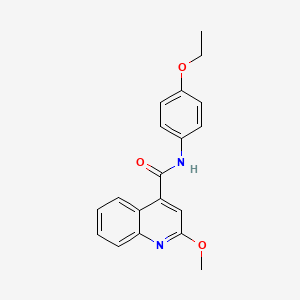

![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)
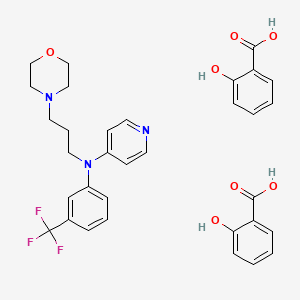

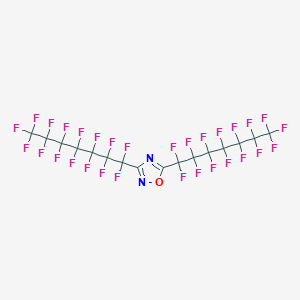
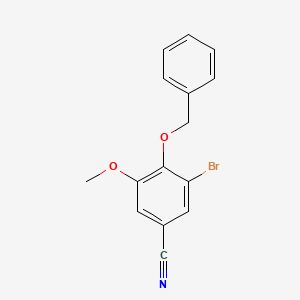
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
